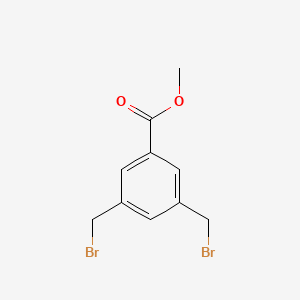

Methyl 3,5-bis(bromomethyl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3,5-bis(bromomethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Br2O2/c1-14-10(13)9-3-7(5-11)2-8(4-9)6-12/h2-4H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKDYWLKLAIJZPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)CBr)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00453198 | |

| Record name | Methyl 3,5-bis(bromomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29333-41-3 | |

| Record name | Methyl 3,5-bis(bromomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 3,5-bis(bromomethyl)benzoate CAS number 29333-41-3

An In-depth Technical Guide to Methyl 3,5-bis(bromomethyl)benzoate (CAS: 29333-41-3)

Authored by a Senior Application Scientist

This compound has emerged as a cornerstone bifunctional building block in the fields of medicinal chemistry, materials science, and synthetic organic chemistry. Its rigid aromatic core, symmetrically adorned with two highly reactive benzylic bromide handles and an ester moiety for further functionalization, offers a unique trifecta of chemical utility. This guide moves beyond a simple recitation of properties; it aims to provide researchers, scientists, and drug development professionals with a deep, mechanistic understanding and practical, field-proven insights into the effective utilization of this versatile reagent. We will explore not just how to use this molecule, but why specific synthetic choices are made, ensuring a self-validating approach to experimental design and execution.

Core Molecular Profile and Physicochemical Properties

This compound is a solid at room temperature, valued for its predictable reactivity as a dialkylating agent.[1] The two primary reactive sites—the benzylic bromides—are susceptible to nucleophilic substitution, making the molecule an ideal linker or scaffold for constructing complex molecular architectures.[2][3] The methyl ester provides a secondary, less reactive handle that can be manipulated orthogonally, typically via hydrolysis or amidation, in subsequent synthetic steps.[2]

Table 1: Physicochemical and Structural Data

| Property | Value | Reference(s) |

| CAS Number | 29333-41-3 | [1][4] |

| Molecular Formula | C₁₀H₁₀Br₂O₂ | [1][4] |

| Molecular Weight | 321.99 g/mol | [1][4] |

| Appearance | Solid, yellow powder | [1][5] |

| Melting Point | 95-97 °C | [5] |

| IUPAC Name | This compound | [1][4] |

| InChI Key | VKDYWLKLAIJZPL-UHFFFAOYSA-N | [1][4] |

| SMILES | COC(=O)C1=CC(=CC(=C1)CBr)CBr | [4] |

| Storage | Inert atmosphere, 2-8°C | [1][6] |

Synthesis: Radical Bromination of Methyl 3,5-dimethylbenzoate

The most prevalent and efficient synthesis of this compound involves the free-radical bromination of its precursor, methyl 3,5-dimethylbenzoate. This reaction leverages the relative stability of the benzylic radical intermediate.

Mechanistic Rationale

The transformation is a classic Wohl-Ziegler reaction, proceeding via a radical chain mechanism. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is used to generate a bromine radical from N-Bromosuccinimide (NBS). The bromine radical then abstracts a hydrogen atom from one of the benzylic methyl groups, forming a resonance-stabilized benzylic radical. This radical subsequently reacts with a bromine source (either Br₂ present in equilibrium or NBS itself) to form the product and regenerate a bromine radical, thus propagating the chain. The selectivity for benzylic bromination over other positions is a key advantage of this method.

Caption: Simplified radical chain mechanism for benzylic bromination.

Detailed Experimental Protocol

This protocol is a robust, validated procedure for laboratory-scale synthesis. The causality behind key steps is explained to ensure reproducibility.

-

Materials:

-

Methyl 3,5-dimethylbenzoate

-

N-Bromosuccinimide (NBS), recrystallized

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Carbon tetrachloride (CCl₄) or Acetonitrile (MeCN), anhydrous

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Solvents for purification (e.g., Hexane, Ethyl Acetate)

-

-

Step-by-Step Procedure:

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add methyl 3,5-dimethylbenzoate (1.0 equiv) and anhydrous CCl₄.

-

Causality: An inert, dry atmosphere is critical to prevent quenching of radical intermediates and side reactions with water. CCl₄ is a traditional solvent that facilitates radical chain reactions and has a suitable boiling point.

-

-

Reagent Addition: Add N-Bromosuccinimide (2.1 equiv). Using slightly more than two equivalents ensures the dibromination of the starting material. Add the radical initiator, AIBN (0.05 - 0.1 equiv).

-

Causality: NBS is the bromine source. AIBN is the initiator; its homolytic cleavage upon heating initiates the radical chain reaction. A catalytic amount is sufficient.

-

-

Reaction Execution: Heat the mixture to reflux (approx. 77°C for CCl₄) under a nitrogen atmosphere. The reaction can be monitored by TLC or ¹H NMR by observing the disappearance of the methyl protons and the appearance of the bromomethyl protons. The reaction typically completes within 2-4 hours.

-

Causality: Refluxing provides the thermal energy required for AIBN decomposition and to sustain the radical propagation steps.

-

-

Work-up: Cool the reaction mixture to room temperature, then to 0°C in an ice bath. The succinimide byproduct will precipitate. Filter the solid succinimide and wash it with a small amount of cold CCl₄.

-

Causality: Succinimide is less soluble in cold CCl₄, allowing for its removal by simple filtration.

-

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by recrystallization from a solvent system like ethyl acetate/hexane to yield the product as a yellow or white powder.[5]

-

Causality: Recrystallization is an effective method to purify the solid product from any remaining starting material, monobrominated species, or initiator byproducts.

-

-

Chemical Reactivity: A Bifunctional Electrophilic Scaffold

The synthetic utility of this compound is dominated by the high electrophilicity of its two benzylic bromide groups.

Nucleophilic Substitution (SN2) Reactions

The benzylic carbons are excellent electrophiles, readily undergoing SN2 reactions with a wide range of nucleophiles. This allows for the symmetrical introduction of two substituents, making it a powerful cross-linking agent.

-

Common Nucleophiles: Amines, azides, thiols, carboxylates, and carbanions.

-

Applications: This reactivity is fundamental to its use in creating macrocycles, ligands for metal catalysts, and complex molecular scaffolds.[5][7] For instance, reaction with bidentate nucleophiles can lead to the formation of cyclophanes.

Caption: Generalized SN2 mechanism at the benzylic carbon.

Orthogonal Chemistry of the Methyl Ester

The methyl ester group is substantially less reactive than the benzylic bromides under neutral or mildly acidic conditions. This allows for the selective modification of the bromomethyl groups first. In a subsequent step, the ester can be:

-

Hydrolyzed: Using aqueous base (e.g., LiOH, NaOH) to yield the corresponding carboxylic acid.

-

Amidated: By direct reaction with amines at elevated temperatures or by first converting the ester to the acyl chloride.

This orthogonality is crucial for multi-step syntheses where sequential functionalization is required.

Applications in Drug Discovery and Materials Science

The unique structure of this compound has led to its adoption in several high-impact research areas.

Table 2: Key Application Areas

| Field | Application | Rationale | Representative Use |

| Medicinal Chemistry | Scaffolding & Linker Chemistry | The rigid aromatic core provides a defined spatial orientation for appended pharmacophores. | Synthesis of PROTAC linkers, kinase inhibitors, and receptor antagonists.[2][8] |

| Supramolecular Chemistry | Macrocycle Synthesis | Symmetrical dialkylation of dinucleophiles leads to cyclophanes and other macrocyclic hosts. | Creation of host-guest systems and molecular sensors.[7] |

| Catalysis | Ligand Synthesis | Forms the backbone for pincer-type and bis-N-heterocyclic carbene (NHC) ligands for transition metal catalysis. | Used in ligands for palladium-catalyzed cross-coupling and oxidation reactions.[5] |

| Materials Science | Polymer & MOF Synthesis | Acts as a cross-linking agent to enhance polymer durability or as a strut in the formation of Metal-Organic Frameworks (MOFs).[2][9] | Development of advanced coatings, resins, and porous materials for gas storage. |

Exemplary Protocol: Synthesis of a Bis-Triazole Derivative

This protocol demonstrates the use of this compound as a scaffold for creating bidentate ligands via copper-catalyzed azide-alkyne cycloaddition (CuAAC), after converting the bromides to azides.

-

Part A: Synthesis of Methyl 3,5-bis(azidomethyl)benzoate

-

Dissolve this compound (1.0 equiv) in dimethylformamide (DMF).

-

Add sodium azide (NaN₃, 2.2 equiv) and stir the mixture at room temperature for 12-18 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the diazide intermediate, which can often be used without further purification.

-

-

Part B: CuAAC "Click" Reaction

-

Reactor Setup: In a flask, dissolve the diazide intermediate (1.0 equiv) and a terminal alkyne (2.1 equiv) in a 1:1 mixture of t-BuOH and water.

-

Catalyst Addition: Add sodium ascorbate (0.2 equiv) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 equiv).

-

Reaction: Stir vigorously at room temperature. The reaction is often complete within 6-12 hours.

-

Work-up & Purification: Filter the reaction mixture, wash the solid with water and then ether, and dry under vacuum. If the product is soluble, perform a standard aqueous work-up and purify by column chromatography.

-

Caption: Workflow for the synthesis of a bis-triazole derivative.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions.[10]

-

Hazard Identification:

-

Personal Protective Equipment (PPE):

-

Handling Procedures:

-

Handle exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors.[11][12]

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[3][10]

-

Keep away from incompatible materials such as strong oxidizing agents.[3]

-

-

Storage:

Conclusion

This compound is more than a simple reagent; it is a strategic tool for molecular construction. Its predictable and robust reactivity, coupled with the structural rigidity of its aromatic core, provides a reliable platform for building complexity in a controlled and symmetrical fashion. From the synthesis of novel drug candidates to the development of advanced materials, the principles and protocols outlined in this guide empower researchers to harness the full potential of this invaluable chemical building block.

References

-

An In-depth Technical Guide to the Chemical Properties of Methyl 3-(bromomethyl)benzoate. Benchchem.

-

This compound | 29333-41-3. Sigma-Aldrich.

-

29333-41-3|this compound|BLD Pharm. BLD Pharm.

-

Aerobic oxidation at benzylic positions catalyzed by a simple Pd(OAc)2/bis-triazole system. The Royal Society of Chemistry.

-

SAFETY DATA SHEET - Methyl 3-(bromomethyl)benzoate. Fisher Scientific.

-

This compound Safety Data Sheet. AK Scientific, Inc..

-

This compound | CAS No. 29333-41-3. Clearsynth.

-

This compound | C10H10Br2O2 | CID 11045489. PubChem.

-

Methyl 3-(bromomethyl)benzoate | 1129-28-8. ChemicalBook.

-

SAFETY DATA SHEET - Methyl 3-(bromomethyl)benzoate. Thermo Fisher Scientific.

-

SAFETY DATA SHEET - Methyl Benzoate. TCI Chemicals.

-

This compound | CAS#:29333-41-3. Chemsrc.

-

This compound(29333-41-3) 1H NMR spectrum. ChemicalBook.

-

This compound. MySkinRecipes.

-

Safety Data Sheet R4. Key Organics Limited.

-

An In-depth Technical Guide to Methyl 3-(bromomethyl)benzoate in Organic Chemistry. Benchchem.

-

SAFETY DATA SHEET - this compound. BLD Pharmatech.

-

Application Notes and Protocols for the Synthesis of Macrocycles with (4-(Bromomethyl)phenyl)methanamine. Benchchem.

-

Method for producing 3-bromomethylbenzoic acids. Google Patents.

-

This compound supply. Guidechem.

-

Self-assembly formation of healable lanthanide luminescent supramolecular metallogels from 2,6-bis(1,2,3-triazol-4-yl)pyridine (btp) ligands. The Royal Society of Chemistry.

-

[Application of methyl in drug design]. PubMed.

-

3-Bromomethyl-cyclobutanecarboxylic acid methyl ester | PROTAC Linker. MedChemExpress.

-

Methyl 3-(bromomethyl)benzoate 97. Sigma-Aldrich.

-

[CAS NO. 29333-41-3] this compound. Arctom Scientific.

-

[CAS NO. 29333-41-3] this compound. Arctom Scientific.

-

Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. ResearchGate.

-

This compound(29333-41-3). ChemicalBook.

Sources

- 1. This compound | 29333-41-3 [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. aksci.com [aksci.com]

- 4. This compound | C10H10Br2O2 | CID 11045489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. 29333-41-3|this compound|BLD Pharm [bldpharm.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound [myskinrecipes.com]

- 10. file.bldpharm.com [file.bldpharm.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

Methyl 3,5-bis(bromomethyl)benzoate chemical properties

An In-Depth Technical Guide to Methyl 3,5-bis(bromomethyl)benzoate: Properties, Synthesis, and Applications

Introduction

This compound (CAS No. 29333-41-3) is a crystalline solid that serves as a pivotal bifunctional building block in the field of organic and medicinal chemistry.[1][2] Its structure is characterized by a central benzene ring substituted with a methyl ester and two bromomethyl groups at the meta positions. This unique arrangement confers upon it the ability to act as a versatile dielectrophilic linker, enabling the construction of complex molecular architectures. The two benzylic bromide moieties are highly reactive towards nucleophiles, while the methyl ester provides an additional site for chemical modification, such as hydrolysis to a carboxylic acid or conversion to other functional groups. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and key applications for researchers and drug development professionals.

Physicochemical and Spectral Properties

A thorough understanding of the compound's physical and spectral characteristics is fundamental for its effective use in synthesis and for its unambiguous identification. The key properties are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 29333-41-3 | [1][3] |

| Molecular Formula | C₁₀H₁₀Br₂O₂ | [1][3] |

| Molecular Weight | 321.99 g/mol | [1][3] |

| Appearance | Yellow to white powder/solid | [4][5] |

| Melting Point | 95-97 °C | [4] |

| IUPAC Name | This compound | [3][5] |

| SMILES | O=C(OC)C1=CC(CBr)=CC(CBr)=C1 | [1][2] |

| InChIKey | VKDYWLKLAIJZPL-UHFFFAOYSA-N | [3][5] |

Table 2: Spectroscopic Data

| Technique | Data | Source(s) |

| ¹H NMR (CDCl₃) | δ 3.86 (s, 3H, OCH₃), 4.44 (s, 4H, CH₂Br), 7.56 (s, 1H, Ar-H), 7.94 (d, 2H, Ar-H) | [4] |

| ¹³C NMR (CDCl₃) | δ 31.8 (CH₂), 52.4 (OCH₃), 129.9 (Ar-C), 131.4 (Ar-C), 133.8 (Ar-C), 138.9 (Ar-C), 165.9 (C=O) | [4] |

| Infrared (IR, film) | ν_max: 1728 (C=O), 1604, 1436, 1318, 1231, 1108, 1026 cm⁻¹ | [4] |

The ¹H NMR spectrum distinctly shows a singlet for the methyl ester protons around 3.86 ppm and a characteristic singlet for the four equivalent benzylic protons of the two bromomethyl groups at approximately 4.44 ppm.[4] The aromatic protons appear as a singlet and a doublet, consistent with the 1,3,5-trisubstituted benzene ring pattern. The ¹³C NMR spectrum confirms the presence of the methyl and methylene carbons, the four distinct aromatic carbons, and the carbonyl carbon of the ester group.[4]

Synthesis and Purification

This compound is typically synthesized via a free-radical bromination of the corresponding dimethyl precursor, methyl 3,5-dimethylbenzoate. The Wohl-Ziegler reaction, utilizing N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide in a non-polar solvent like carbon tetrachloride (CCl₄), is the most common and effective method.

The causality behind this choice of reagents is critical. CCl₄ is used as it is an inert solvent that does not participate in the radical reaction. NBS is the preferred brominating agent for allylic and benzylic positions because it provides a low, constant concentration of Br₂, minimizing side reactions like aromatic bromination. The initiator (AIBN or benzoyl peroxide) generates the initial radicals upon heating, which then abstract a benzylic hydrogen from the starting material to propagate the chain reaction.

Caption: Free-Radical Bromination Mechanism.

Detailed Synthesis Protocol

This protocol is a self-validating system; successful completion should yield a product with the spectral characteristics outlined in Table 2.

-

Reagent Setup: In a dry, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 3,5-dimethylbenzoate (1 equivalent) in carbon tetrachloride (CCl₄).

-

Initiator and Bromine Source Addition: Add N-Bromosuccinimide (NBS, 2.2 equivalents) and a catalytic amount of AIBN or benzoyl peroxide (0.1 equivalents) to the solution.

-

Reaction: Heat the mixture to reflux (approximately 77°C for CCl₄) under an inert atmosphere (e.g., Argon or Nitrogen). The reaction is often initiated with a heat lamp.

-

Monitoring: The reaction progress can be monitored by TLC (Thin Layer Chromatography), observing the consumption of the starting material. The reaction mixture will typically turn from colorless to yellow/orange and the solid NBS will be consumed, while solid succinimide will form and float to the top.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the solid succinimide byproduct.

-

Purification: Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Final Product: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield this compound as a yellow or white powder.[4]

Chemical Reactivity and Applications

The synthetic utility of this compound stems from its two reactive benzylic bromide groups. These groups are excellent electrophiles, readily undergoing Sₙ2-type nucleophilic substitution reactions with a wide range of nucleophiles. This allows for the symmetrical introduction of two substituents onto the aromatic core.

Key Applications in Research and Drug Development

-

Ligand Synthesis: It is extensively used to synthesize ligands for catalysis and metal-organic frameworks (MOFs). For example, reaction with pyrazole or 1,2,4-triazole in the presence of a base like cesium carbonate yields bis(pyrazol-1-ylmethyl) or bis((1H-1,2,4-triazol-1-yl)methyl) ligands, respectively.[4] These ligands are crucial in developing catalysts for reactions like aerobic oxidation.[4]

-

Pharmaceutical Scaffolding: In drug discovery, this compound is a key intermediate for building complex molecular scaffolds. The 1,3,5-substitution pattern provides a rigid core from which different functionalities can be projected in specific spatial orientations, which is essential for structure-activity relationship (SAR) studies.

-

Materials Science: It is employed in the synthesis of polymers and cross-linking agents. The bifunctional nature allows it to link polymer chains, enhancing the thermal and mechanical stability of the resulting materials.[6]

Caption: General Sₙ2 Reactivity Pathway.

Example Application Protocol: Synthesis of Methyl 3,5-bis((1H-1,2,4-triazol-1-yl)methyl)benzoate

This protocol demonstrates the utility of the title compound in synthesizing complex heterocyclic structures.[4]

-

Setup: To a solution of this compound (1.0 eq, 1.86 mmol) in dry acetonitrile (45 mL), add 1H-1,2,4-triazole (2.2 eq, 4.09 mmol).

-

Base Addition: Add cesium carbonate (Cs₂CO₃, 3.9 eq, 7.27 mmol) to the mixture. Cesium carbonate is an effective base for deprotonating the triazole, and its use in a polar aprotic solvent like acetonitrile facilitates the Sₙ2 reaction.

-

Reaction: Reflux the mixture under an argon atmosphere for 3 hours.[4]

-

Work-up: After cooling, filter the resulting solution. Add water (30 mL) to the filtrate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 40 mL).

-

Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, and remove the solvent in vacuo. The resulting residue can be purified by silica gel chromatography to afford the desired product as a yellowish powder.[4]

Caption: Workflow for Synthesis of a Bis-triazole Derivative.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Hazards: It is harmful if swallowed and causes severe skin burns and eye damage.[5] It may also cause an allergic skin reaction.[7]

-

Handling: Use only under a chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8] Avoid breathing dust and prevent contact with skin and eyes.[8][9]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[5][7] It is recommended to store under an inert atmosphere at 2-8°C to maintain product quality.[2][5]

-

First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes and seek immediate medical attention.[7][9] If inhaled, move the person to fresh air.[9] If swallowed, do NOT induce vomiting and call a poison center or doctor immediately.[10]

Conclusion

This compound is a high-value, versatile reagent in synthetic chemistry. Its bifunctional nature, conferred by the two reactive benzylic bromide groups, allows for the straightforward and symmetrical construction of complex molecules from a rigid aromatic core. Its importance is well-established in the synthesis of novel ligands for catalysis, the development of advanced materials, and the creation of scaffolds for pharmaceutical research. Proper understanding of its properties, synthesis, and handling is crucial for leveraging its full potential in the laboratory.

References

- Benchchem. Methyl 3-(bromomethyl)benzoate | High-Purity | RUO. Benchchem. Accessed January 2026.

- The Royal Society of Chemistry. Aerobic oxidation at benzylic positions catalyzed by a simple Pd(OAc)2/bis-triazole system. The Royal Society of Chemistry. Accessed January 2026.

- PubChem. This compound | C10H10Br2O2 | CID 11045489. PubChem. Accessed January 2026.

- Fisher Scientific. SAFETY DATA SHEET. Fisher Scientific. Accessed January 2026.

- Apollo Scientific. Methyl 3-(bromomethyl)-5-methylbenzoate. Apollo Scientific. Accessed January 2026.

- Thermo Fisher Scientific. SAFETY DATA SHEET. Thermo Fisher Scientific. Accessed January 2026.

- TCI Chemicals. SAFETY DATA SHEET. TCI Chemicals. Accessed January 2026.

- Sigma-Aldrich. SAFETY DATA SHEET. Sigma-Aldrich. Accessed January 2026.

- ChemicalBook. This compound(29333-41-3) 1H NMR spectrum. ChemicalBook. Accessed January 2026.

- Clearsynth. This compound | CAS No. 29333-41-3. Clearsynth. Accessed January 2026.

- ChemicalBook. Methyl 3-(bromomethyl)benzoate | 1129-28-8. ChemicalBook. Accessed January 2026.

- BLD Pharm. 29333-41-3|this compound|BLD Pharm. BLD Pharm. Accessed January 2026.

- Sigma-Aldrich. Methyl 3-(bromomethyl)benzoate 97 1129-28-8. Sigma-Aldrich. Accessed January 2026.

- Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968).

- MySkinRecipes. This compound. MySkinRecipes. Accessed January 2026.

- ChemicalBook. This compound | 29333-41-3. ChemicalBook. Accessed January 2026.

- Sigma-Aldrich. This compound | 29333-41-3. Sigma-Aldrich. Accessed January 2026.

Sources

- 1. clearsynth.com [clearsynth.com]

- 2. 29333-41-3|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | C10H10Br2O2 | CID 11045489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. This compound | 29333-41-3 [sigmaaldrich.com]

- 6. This compound [myskinrecipes.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

Methyl 3,5-bis(bromomethyl)benzoate molecular weight and formula

An In-Depth Technical Guide to Methyl 3,5-bis(bromomethyl)benzoate: Synthesis, Characterization, and Applications in Advanced Research

Executive Summary

This compound is a versatile bifunctional molecule that serves as a critical building block in advanced organic synthesis, medicinal chemistry, and materials science. Its structure, featuring a rigid aromatic core flanked by two reactive bromomethyl groups and a modifiable methyl ester, makes it an invaluable tool for researchers. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis and purification, characterization data, and a discussion of its primary applications as a cross-linking agent and a structural scaffold in drug discovery. The insights herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this reagent in their work.

Core Molecular Profile

This compound is characterized by its distinct structural features which dictate its chemical reactivity and utility. The two benzylic bromide moieties are highly susceptible to nucleophilic substitution, while the methyl ester provides an additional site for chemical modification.

| Identifier | Value |

| IUPAC Name | This compound[1][2] |

| Synonyms | 3,5-Bis(bromomethyl)benzoic acid methyl ester[1] |

| CAS Number | 29333-41-3[1][2][3] |

| Molecular Formula | C₁₀H₁₀Br₂O₂[1][2] |

| Molecular Weight | 321.99 g/mol [1][2] |

| InChI Key | VKDYWLKLAIJZPL-UHFFFAOYSA-N[2] |

graph "chemical_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];// Benzene Ring C1 [pos="0,1!", label="C"]; C2 [pos="-0.87,0.5!", label="C"]; C3 [pos="-0.87,-0.5!", label="C"]; C4 [pos="0,-1!", label="C"]; C5 [pos="0.87,-0.5!", label="C"]; C6 [pos="0.87,0.5!", label="C"];

// Aromatic Bonds edge [style=solid]; C1 -- C2; C3 -- C4; C5 -- C6; edge [style=dashed]; C2 -- C3; C4 -- C5; C6 -- C1;

// Substituents C_ester [pos="0,2.5!", label="C"]; O1_ester [pos="-0.5,3.2!", label="O"]; O2_ester [pos="0.5,3.2!", label="O"]; CH3_ester [pos="1.3,3.7!", label="CH₃"];

C_bromo1 [pos="-1.8,-1!", label="CH₂"]; Br1 [pos="-2.7,-1.5!", label="Br"];

C_bromo2 [pos="1.8,-1!", label="CH₂"]; Br2 [pos="2.7,-1.5!", label="Br"];

// Bonds to Substituents edge [style=solid]; C1 -- C_ester; C_ester -- O1_ester [label=""]; C_ester -- O2_ester [label=""]; O2_ester -- CH3_ester;

C3 -- C_bromo1; C_bromo1 -- Br1;

C5 -- C_bromo2; C_bromo2 -- Br2; }

Caption: Chemical structure of this compound.

Physicochemical Properties and Safe Handling

Understanding the physical properties and safety requirements is paramount for the effective and safe use of this reagent in a laboratory setting.

| Property | Value |

| Appearance | Yellow powder/solid[4] |

| Melting Point | 95-97 °C[4] |

| Purity | ≥97% is commercially common |

| Storage Conditions | Store at 2-8°C under an inert atmosphere |

Safety and Handling: this compound is classified as a hazardous substance.

-

Signal Word: Danger

-

Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage).

-

Precautions: Always handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Synthesis and Purification

The synthesis of this compound is typically achieved via a free-radical bromination of the benzylic methyl groups of a suitable precursor, such as methyl 3,5-dimethylbenzoate.

Mechanistic Rationale

The reaction proceeds through a free-radical mechanism. A radical initiator, such as azobisisobutyronitrile (AIBN), decomposes upon heating to form radicals. These radicals abstract a hydrogen atom from one of the benzylic methyl groups on the starting material, creating a resonance-stabilized benzylic radical. This radical then reacts with a bromine source, typically N-Bromosuccinimide (NBS), to form the bromomethyl group and regenerate a bromine radical, propagating the chain reaction. The use of NBS is advantageous as it maintains a low concentration of Br₂ in the reaction mixture, minimizing undesired aromatic bromination.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for benzylic bromination.[4][5][6]

-

Reaction Setup: In a dry, round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve methyl 3,5-dimethylbenzoate (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile.

-

Addition of Reagents: Add N-Bromosuccinimide (NBS) (2.2 eq) and a catalytic amount of azobisisobutyronitrile (AIBN) (0.05 eq) to the solution.

-

Reaction Execution: Heat the mixture to reflux (approximately 77°C for CCl₄) under an inert atmosphere (e.g., Argon or Nitrogen). The reaction is often initiated with a heat lamp to promote radical formation.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC), eluting with a mixture like hexane/ethyl acetate. The disappearance of the starting material indicates completion.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by vacuum filtration.

-

Purification: The filtrate is concentrated under reduced pressure. The resulting crude residue is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane or diethyl ether as the eluent, to yield the pure product.[4]

Spectroscopic Characterization

Verification of the final product's identity and purity is achieved through standard spectroscopic methods. Proton Nuclear Magnetic Resonance (¹H NMR) is particularly informative.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Integration |

| -OCH₃ (Ester methyl) | 3.86 | Singlet | 3H |

| -CH₂Br (Benzylic) | 4.44 | Singlet | 4H |

| Ar-H (Aromatic) | 7.56 | Singlet | 1H |

| Ar-H (Aromatic) | 7.82 | Singlet | 2H |

| Data obtained in CDCl₃ solvent.[4] |

The ¹H NMR spectrum is distinct: a singlet at ~3.9 ppm for the methyl ester protons, a singlet around 4.4 ppm for the four equivalent benzylic protons, and signals in the aromatic region (~7.5-7.8 ppm) corresponding to the protons on the benzene ring.

Key Applications in Research and Drug Development

The utility of this compound stems from its bifunctionality, which allows it to act as a molecular bridge or a foundational scaffold.

Bifunctional Cross-Linking Agent

A primary application is in cross-linking, where the two bromomethyl groups react with nucleophiles on two different molecules (or within the same macromolecule) to form stable covalent bonds. This is particularly relevant in biochemistry and proteomics for studying protein-protein interactions. The benzylic bromides are excellent electrophiles for Sₙ2 reactions with soft nucleophiles like thiols (from cysteine residues) or, to a lesser extent, amines (from lysine residues).[7]

Caption: Conceptual use as a homobifunctional cross-linking agent.

This cross-linking ability is also valuable in polymer chemistry to create networked materials with enhanced mechanical or thermal properties.[8][9]

Scaffold in Medicinal Chemistry and Drug Discovery

In drug development, rigid scaffolds are often desired to orient functional groups in a precise three-dimensional arrangement to maximize interaction with a biological target. This compound serves as an ideal starting point for this "scaffold-based" drug design.[5]

-

Synthesis of Complex Ligands: The two bromomethyl arms can be independently or simultaneously functionalized through substitution reactions with various nucleophiles (amines, thiols, azides, etc.), allowing for the rapid generation of a library of compounds for structure-activity relationship (SAR) studies.[5]

-

Kinase Inhibitors and Receptor Modulators: Many small-molecule drugs, particularly kinase inhibitors, feature a central aromatic core with projecting side chains that occupy specific pockets in the target protein. This reagent provides a direct route to synthesizing such architectures.[5]

-

Ester Modification: The methyl ester group serves as a third point for diversification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides or be used to coordinate with metal centers.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Aerobic oxidation at benzylic positions catalyzed by a simple Pd(OAc)2/bis-triazole system - Supplementary Information. Retrieved from [Link]

- Google Patents. (n.d.). WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.

-

The Royal Society of Chemistry. (2015). Self-assembly formation of healable lanthanide luminescent supramolecular metallogels from 2,6-bis(1,2,3-triazol-4-yl)pyridine (btp) ligands - Supplementary Information. Retrieved from [Link]

-

MDPI. (2023). The Effects of Cross-Linking Agents on the Mechanical Properties of Poly (Methyl Methacrylate) Resin. Retrieved from [Link]

-

PubMed. (2012). An effective polymer cross-linking strategy to obtain stable dispersions of upconverting NaYF4 nanoparticles in buffers and biological growth media for biolabeling applications. Retrieved from [Link]

Sources

- 1. clearsynth.com [clearsynth.com]

- 2. This compound | C10H10Br2O2 | CID 11045489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 29333-41-3|this compound|BLD Pharm [bldpharm.com]

- 4. rsc.org [rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids - Google Patents [patents.google.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. mdpi.com [mdpi.com]

- 9. An effective polymer cross-linking strategy to obtain stable dispersions of upconverting NaYF4 nanoparticles in buffers and biological growth media for biolabeling applications - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 3,5-bis(bromomethyl)benzoate

Abstract

Methyl 3,5-bis(bromomethyl)benzoate is a pivotal bifunctional reagent in synthetic organic chemistry, valued for its application in constructing complex molecular architectures in drug discovery and materials science. Its precise structural verification is paramount for ensuring reaction specificity and product purity. This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. We will delve into the theoretical underpinnings of its spectral features, grounded in molecular symmetry, and present a detailed interpretation of chemical shifts, multiplicities, and peak assignments. Furthermore, this document outlines a robust, field-proven protocol for acquiring high-quality NMR data, ensuring that researchers and drug development professionals can confidently characterize this critical building block.

Structural and Symmetry Analysis: The Foundation of Spectral Interpretation

The structure of this compound is characterized by a central benzene ring substituted at the 1, 3, and 5 positions. This substitution pattern imparts a C₂ᵥ symmetry to the molecule. Understanding this symmetry is the cornerstone of accurately predicting its NMR spectra. The axis of symmetry runs through the C1-C4 bond and the methyl ester group.

This symmetry dictates that several protons and carbon atoms are chemically equivalent, meaning they will produce a single, combined signal in the NMR spectrum. Specifically:

-

The two bromomethyl (-CH₂Br) groups are equivalent.

-

The protons at positions 2 and 6 of the aromatic ring (H-2, H-6) are equivalent.

-

The carbons at positions 2 and 6 (C-2, C-6) and positions 3 and 5 (C-3, C-5) are equivalent.

This equivalence significantly simplifies the resulting spectra, reducing the number of expected signals from what a completely asymmetric molecule would produce.

Caption: Molecular structure of this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum is the initial and most informative tool for verifying the structure. Based on the molecular symmetry, we anticipate four distinct signals.

Signal Assignment and Interpretation

The electron-withdrawing nature of the methyl ester and the two bromomethyl groups strongly deshields all protons, shifting their resonances downfield compared to unsubstituted benzene (δ 7.27 ppm).[1]

-

Aromatic Protons (H-2, H-6): These two equivalent protons are situated ortho to the methyl ester group and meta to the bromomethyl groups. They are expected to appear as a singlet or a finely split doublet due to a small four-bond (meta) coupling to H-4. Their chemical shift is significantly downfield.

-

Aromatic Proton (H-4): This single proton is positioned between the two bromomethyl groups. It is anticipated to appear as a singlet or a finely split triplet due to meta-coupling with H-2 and H-6.

-

Benzylic Protons (-CH₂Br): The four protons of the two equivalent bromomethyl groups are expected to produce a sharp singlet. The combined deshielding effects of the adjacent bromine atom and the aromatic ring place this signal in the characteristic benzylic halide region.[2]

-

Methyl Protons (-OCH₃): The three protons of the methyl ester group will appear as a distinct singlet, with a chemical shift typical for this functional group.

Quantitative Data Summary: ¹H NMR

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2, H-6 | ~8.0 - 8.2 | s (or d) | 2H |

| H-4 | ~7.7 - 7.9 | s (or t) | 1H |

| -CH₂Br | ~4.5 - 4.7 | s | 4H |

| -OCH₃ | ~3.9 - 4.0 | s | 3H |

Note: Spectra recorded in CDCl₃ referenced to TMS at δ 0.00 ppm. Actual shifts can vary based on solvent and concentration.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information about the carbon framework of the molecule. Due to the molecule's symmetry, six distinct carbon signals are expected.

Signal Assignment and Interpretation

-

Carbonyl Carbon (C=O): This carbon is the most deshielded and will appear furthest downfield, typical for an ester carbonyl group.

-

Aromatic Carbons (C-1, C-3/C-5): The two carbons bearing the bromomethyl groups (C-3, C-5) are equivalent. The carbon attached to the ester group (C-1) is also unique. These are known as ipso-carbons and their shifts are influenced by the attached substituent.

-

Aromatic Carbons (C-2/C-6, C-4): The two equivalent carbons C-2 and C-6, and the unique carbon C-4, will each give a distinct signal in the aromatic region.

-

Benzylic Carbons (-CH₂Br): The two equivalent benzylic carbons will produce a single signal. The electronegative bromine atom shifts this signal downfield relative to an unsubstituted methyl group.

-

Methyl Carbon (-OCH₃): The carbon of the methyl ester group will appear as a single, relatively upfield signal.

Quantitative Data Summary: ¹³C NMR

The chemical shifts are estimated based on established data for substituted methyl benzoates and the known substituent effects of the bromomethyl group.[4][5]

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~165 - 167 |

| C-3, C-5 | ~138 - 140 |

| C-4 | ~133 - 135 |

| C-1 | ~131 - 133 |

| C-2, C-6 | ~129 - 131 |

| -OCH₃ | ~52 - 54 |

| -CH₂Br | ~31 - 33 |

Note: Spectra recorded in CDCl₃ referenced to the solvent signal at δ 77.16 ppm.

Experimental Protocol for NMR Data Acquisition

Adherence to a standardized protocol is crucial for obtaining high-quality, reproducible NMR data. This protocol is designed to be a self-validating system for the routine characterization of this compound.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 10-15 mg of the purified solid compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). CDCl₃ is the solvent of choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.[6]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

-

-

¹H NMR Acquisition:

-

Pulse Angle: 30-45° (to allow for a shorter relaxation delay).

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 8 to 16 scans.

-

Spectral Width: 0 to 12 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Standard proton-decoupled pulse sequence.

-

Pulse Angle: 45°.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024 to 2048 scans (due to the low natural abundance of ¹³C).

-

Spectral Width: 0 to 220 ppm.

-

-

Data Processing:

-

Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

-

Perform a Fourier Transform.

-

Carefully phase the spectrum and apply a baseline correction.

-

Reference the ¹H spectrum to the TMS signal at δ 0.00 ppm.

-

Reference the ¹³C spectrum to the CDCl₃ solvent peak at δ 77.16 ppm.

-

Caption: Standardized workflow for NMR spectral acquisition and processing.

Conclusion and Outlook

The ¹H and ¹³C NMR spectra of this compound are distinct and readily interpretable, governed by the molecule's inherent C₂ᵥ symmetry. The ¹H spectrum is characterized by three signals in the aromatic region and two singlets for the benzylic and methyl protons. The ¹³C spectrum displays the six expected signals for the unique carbon environments. This guide provides a robust framework for the spectral assignment and a validated protocol for data acquisition, empowering researchers in drug development and materials science to perform confident structural verification and purity assessment. For unambiguous assignment in complex mixtures or for novel derivatives, advanced 2D NMR techniques such as COSY, HSQC, and HMBC are recommended as a next logical step.[7]

References

- Dhami, K. S., & Stothers, J. B. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(2), 233-243.

- BenchChem. (2025). Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidation of Complex Organic Molecules. BenchChem Technical Documents.

-

Michigan State University Department of Chemistry. NMR Spectroscopy. [Link]

-

Chegg. (2019). Solved NMR spectra of methyl benzoate and methyl. Chegg.com. [Link]

-

The Royal Society of Chemistry. (n.d.). Aerobic oxidation at benzylic positions catalyzed by a simple Pd(OAc)2/bis-triazole system. [Link]

-

The Royal Society of Chemistry. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. [Link]

-

Parker, W. O. (2018). How to Determine the Structure of Organic Molecules by NMR Spectroscopy: Example of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in Solution. ResearchGate. [Link]

-

University of Cambridge. (2016). NMR Techniques in Organic Chemistry: a quick guide. [Link]

-

Chemistry LibreTexts. (2021). Nuclear Magnetic Resonance Spectroscopy. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). [Link]

-

Bullpitt, M., et al. (1976). Substituent effect of the bromomethyl group. Carbon-13 magnetic resonance study. The Journal of Organic Chemistry, 41(5), 760-764. [Link]

-

The Royal Society of Chemistry. (2015). Self-assembly formation of healable lanthanide luminescent supramolecular metallogels from 2,6-bis(1,2,3-triazol-4-yl)pyridine (btp) ligands. [Link]

-

ResearchGate. (n.d.). Shifts in the position of benzene protons (δ 7.27) caused by substituents. [Link]

Sources

Crystal Structure of 1,3,5-Trisubstituted Benzene Derivatives: From Supramolecular Synthons to Rational Crystal Engineering

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,5-substitution pattern on a benzene ring provides a unique tripodal scaffold that has become a cornerstone in the fields of supramolecular chemistry, crystal engineering, and materials science. The inherent C3 symmetry of this core allows for the predictable projection of functional groups, directing the formation of highly ordered, multidimensional crystalline architectures. Understanding the interplay of non-covalent interactions that govern the self-assembly of these molecules is paramount for the rational design of novel materials with tailored properties, from porous organic frameworks to pharmaceutical cocrystals. This guide provides a comprehensive technical overview of the structural principles dictating the crystal packing of 1,3,5-trisubstituted benzene derivatives, explains the causality behind experimental choices in their structural determination, and offers detailed protocols for their characterization.

Introduction: The Significance of the 1,3,5-Tripodal Scaffold

The benzene ring, substituted at the 1, 3, and 5 positions, serves as a rigid and geometrically defined core. This arrangement allows substituents to radiate outwards in a trigonal fashion, minimizing steric hindrance between them and providing a predictable framework for molecular self-assembly. This structural motif is central to the design of:

-

Crystal Engineering Building Blocks (Tectons): The directional nature of the substituents enables the construction of complex and predictable supramolecular networks through interactions like hydrogen bonding and halogen bonding.[1][2]

-

Functional Materials: Derivatives of 1,3,5-trisubstituted benzenes are utilized in creating porous materials, liquid crystals, and compounds for optoelectronic applications.[3][4]

-

Pharmaceutical Science: Controlling the crystal structure (polymorphism) is critical in drug development to ensure desired properties like solubility and bioavailability. The 1,3,5-scaffold is a valuable tool for studying and controlling these phenomena.[5][6]

This guide will deconstruct the key intermolecular forces at play, explore the profound influence of substituent choice, and detail the definitive analytical method for structural elucidation: single-crystal X-ray diffraction.

The Architecture of Assembly: Key Intermolecular Interactions

The crystal packing of 1,3,5-trisubstituted benzene derivatives is a delicate balance of multiple non-covalent interactions. The final supramolecular architecture is dictated by the hierarchy and cooperativity of these forces.

Hydrogen Bonding: The Master Director

When substituents capable of hydrogen bonding (e.g., -OH, -COOH, -CONH₂, -NH₂) are present, this interaction is often the most dominant force in directing crystal packing.

-

1,3,5-Trihydroxybenzene (Phloroglucinol): This archetypal molecule is a powerful tecton. Its three hydroxyl groups act as both hydrogen bond donors and acceptors, forming extensive three-dimensional networks.[7] The crystal structure reveals a folded molecular aggregation pattern, leading to infinite O—H⋯O zigzag chains that define the packing.[7][8]

-

Triazine and Amide Derivatives: By attaching groups with multiple, predictable hydrogen bonding sites, such as diaminotriazines or amides, highly robust 2D and 3D networks can be engineered.[1][9] For instance, N,N′,N′′-tricyclopropylbenzene-1,3,5-tricarboxamide molecules are linked by N—H⋯O hydrogen bonds to form two-dimensional supramolecular sheets.[9]

π-π Stacking: Aromatic Recognition

The interaction between the electron clouds of aromatic rings, known as π-π stacking, is a crucial secondary force. It is not a simple face-to-face attraction; in fact, direct "sandwich" stacking is often electrostatically repulsive.[10] More commonly observed, and energetically favorable, are:

-

Parallel-Displaced (Slip-Stacked): The rings are parallel but shifted relative to one another. This arrangement mitigates repulsion by aligning the electron-rich π-face of one ring with the partially positive sigma framework of the other.[10][11]

-

T-shaped (Edge-to-Face): The edge of one ring (with partially positive hydrogens) points towards the electron-rich face of another.[10][11]

The nature of the substituents dramatically influences these interactions. Electron-withdrawing groups (like -NO₂, -CF₃) make the benzene ring electron-poor, favoring interactions with electron-rich aromatic systems in what can be described as a donor-acceptor interaction.[12][13][14]

Halogen Bonding and Other Weak Interactions

Halogen atoms (Cl, Br, I) can act as electrophilic regions (σ-holes) and participate in directional halogen bonds (X···X or X···π), which are increasingly used as a reliable tool in crystal engineering.[15] Furthermore, weaker C—H···π, C—H···O, and C—H···N interactions often play a decisive role in consolidating the final crystal packing, especially when strong hydrogen bond donors/acceptors are absent.[2][16] For example, in the crystal structure of 1,3,5-tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene, the packing is governed by weak C—H⋯N hydrogen bonds.[16]

The Role of the Substituent: A Study in Causality

The choice of substituent at the 1, 3, and 5 positions is the primary variable through which scientists can manipulate the resulting crystal structure.

Steric Effects: Size and Shape

The size and conformation of the substituent groups dictate the overall molecular shape and its ability to pack efficiently.

-

Bulky Groups: Large, non-planar groups like phenyl rings in 1,3,5-triphenylbenzene can twist out of the plane of the central ring.[17][18] This non-planar topology can frustrate efficient π-π stacking and lead to less dense packing and higher solubility compared to planar analogues.[19]

-

Flexible Chains: Alkyl chains or other flexible substituents can adopt various conformations, which can lead to polymorphism—the ability of a compound to crystallize in multiple different forms.[5][6]

Electronic Effects: Modulating Interactions

As mentioned, the electronic nature of the substituents modifies the electron density of the central benzene ring, directly impacting intermolecular forces.[20][21]

-

Electron-Withdrawing Groups (EWGs): Groups like -CF₃, -NO₂, or -CN create an electron-deficient (electrophilic) aromatic face, enhancing its ability to interact with anions or electron-rich π systems (anion-π or arene-perfluoroarene interactions).[13][22][23]

-

Electron-Donating Groups (EDGs): Groups like -OH, -NH₂, or -OCH₃ enrich the π-system, making it a better hydrogen bond acceptor and enhancing its interaction with electron-deficient species.

The interplay of these directing effects becomes crucial when considering further substitution on the ring or on the substituent groups themselves.[21][24]

Polymorphism and Pseudopolymorphism

The subtle balance of intermolecular forces means that slight changes in crystallization conditions (solvent, temperature, pressure) can result in different crystal packing arrangements, a phenomenon known as polymorphism.[4] When solvent molecules are incorporated into the crystal lattice, the resulting structures are called pseudopolymorphs or solvates.[6] Both phenomena are critically important in the pharmaceutical industry, as different polymorphs can have vastly different stabilities, dissolution rates, and bioavailability. 1,3,5-triaroylbenzene derivatives are known to exhibit both concomitant polymorphism and the formation of numerous isostructural pseudopolymorphs depending on the crystallization solvent.[5][6]

Experimental Workflow: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.[25][26] The process is a self-validating system where the quality of the final structure is directly tied to the quality of the crystal and the data collected.

Step 1: Growing High-Quality Single Crystals

This is the most crucial and often challenging step. The goal is to obtain a single crystal, typically >0.1 mm in all dimensions, that is pure and free of significant defects.[26]

Protocol: Slow Evaporation Method

-

Purity is Paramount: Ensure the compound is of the highest possible purity, as impurities can inhibit nucleation or be incorporated as defects.

-

Solvent Selection: Choose a solvent or solvent system in which the compound is moderately soluble. High solubility can lead to the formation of many small crystals, while very low solubility may prevent crystallization altogether.[27]

-

Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) or a cotton plug into a clean, dust-free vial. This removes particulate matter that could act as unwanted nucleation sites.[27]

-

Incubation: Cover the vial with a cap, or Parafilm pierced with a few small holes, to allow for slow evaporation. Place the vial in a location free from vibrations and temperature fluctuations.

-

Patience: Allow the solvent to evaporate over several days to weeks. Do not disturb the growing crystals. Patience is rewarded with larger, higher-quality crystals.[27]

Step 2: Data Collection

The crystal is mounted on a goniometer and placed in an intense, monochromatic X-ray beam. The crystal is rotated, and the instrument records the angles and intensities of the thousands of diffracted X-ray reflections.[26]

Step 3: Structure Solution and Refinement

The diffraction pattern, a collection of spots of varying intensity, is mathematically converted into a three-dimensional electron density map of the crystal's unit cell.

-

Structure Solution: Computational programs are used to determine the initial positions of the atoms from the electron density map.

-

Structure Refinement: The atomic positions and other parameters (like thermal motion) are adjusted through a least-squares process to achieve the best possible fit between the calculated diffraction pattern and the experimentally observed data.[26][28] The final refined structure provides precise bond lengths, bond angles, and details of intermolecular contacts.

Data Visualization and Diagrams

Table 1: Representative Crystallographic Data for 1,3,5-Trisubstituted Benzene Derivatives

| Compound | Formula | Crystal System | Space Group | Key Intermolecular Interactions | Reference |

| Benzene-1,3,5-triol (Phloroglucinol) | C₆H₆O₃ | Orthorhombic | P2₁2₁2₁ | 3D network of O—H···O hydrogen bonds | [7] |

| 1,3,5-Tris(dibromomethyl)benzene | C₉H₆Br₆ | Hexagonal | P6₃/m | Br···Br contacts and C—H···Br hydrogen bonds | [29] |

| N,N′,N′′-Tricyclopropylbenzene-1,3,5-tricarboxamide | C₁₈H₂₁N₃O₃ | Monoclinic | P2₁/c | 2D sheets formed by N—H···O hydrogen bonds and C—H···O contacts | [9] |

| 1,3,5-Tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene | C₃₃H₃₃N₉ | Monoclinic | P2₁/c | C—H⋯N hydrogen bonds and C—H⋯π interactions | [16] |

Diagram 1: Experimental Workflow for Single-Crystal X-ray Diffraction

A generalized workflow for determining a crystal structure from synthesis to final validation using single-crystal X-ray diffraction.

Diagram 2: Common Supramolecular Synthons in 1,3,5-Trisubstituted Benzenes

Hierarchical view of intermolecular forces that direct the self-assembly of 1,3,5-trisubstituted benzene derivatives in the solid state.

Conclusion and Future Outlook

The 1,3,5-trisubstituted benzene framework is a powerful and versatile platform for the construction of ordered molecular solids. A deep understanding of the fundamental principles of intermolecular interactions—hydrogen bonding, π-π stacking, and weaker forces—is essential for predicting and controlling the resulting crystal structures. By carefully selecting substituents based on their steric and electronic properties, researchers can engineer materials with specific network topologies and, consequently, desired physical and chemical properties. The continued development of advanced crystallographic techniques and computational modeling will further enhance our ability to design these complex architectures from first principles, accelerating innovation in both pharmaceutical development and materials science.

References

-

6.5.1: Host-Guest Chemistry and π-π Stacking Interactions. (2022). Chemistry LibreTexts. [Link]

-

The Pi-Pi Interaction - Supramolecular Chemistry. (2020). YouTube. [Link]

-

Stacking (chemistry) - Wikipedia. (n.d.). Wikipedia. [Link]

-

Pi-interaction - Wikipedia. (n.d.). Wikipedia. [Link]

-

Engineering Hydrogen-Bonded Molecular Crystals Built from 1,3,5-Substituted Derivatives of Benzene. (2008). ACS Publications. [Link]

-

Interplay of π-stacking and inter-stacking interactions in two-component crystals of neutral closed-shell aromatic compounds: periodic DFT study. (n.d.). RSC Publishing. [Link]

-

Structural Features in Crystals of Derivatives of Benzene with Multiple Contiguous Phenyl Substituents. (2009). ACS Publications. [Link]

-

Polymorphism in 1,3,5-triaroylbenzenes: structural characterization of concomitant polymorphs obtained from 1,3,5-tris(4-chlorobenzoyl)benzene. (n.d.). CrystEngComm (RSC Publishing). [Link]

-

Influence of the substituent in the benzene ring on the structure and properties of two isostructural crystals. (2024). CrystEngComm (RSC Publishing). [Link]

-

Polymorphism and Pseudopolymorphism in the Triaroylbenzene Derivative 1,3,5-Tris(4-cyanobenzoyl)benzene. (n.d.). ResearchGate. [Link]

-

Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. (n.d.). ResearchGate. [Link]

-

1,3,5-Trihydroxybenzene-2,2'-Bipyridyl (1/2): a Hydrogen-Bonded Structure Based on a Stem-and-Leaves Motif. (1998). Acta Crystallographica Section C. [Link]

-

GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. (n.d.). Universidad de La Rioja. [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). Stanford Materials. [Link]

-

Synthesis and crystal structure of 1,3,5-tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene. (n.d.). IUCr Journals. [Link]

-

Structures of 1,3,5-trihydroxy benzene ( A ), 1,3-dihydroxy benzene ( B ). (n.d.). ResearchGate. [Link]

-

Single-Crystal X-ray Diffraction Structures of Covalent Organic Frameworks. (2018). Science. [Link]

-

Synthesis, Crystal Structure, and Supramolecular Understanding of 1,3,5-Tris(1-phenyl-1H-pyrazol-5-yl)benzenes. (n.d.). MDPI. [Link]

-

How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester, Department of Chemistry. [Link]

-

Polymorphism of 1,3,5-Trinitrobenzene Induced by a Trisindane Additive. (n.d.). ResearchGate. [Link]

-

Supramolecular patterns in the crystal structures of 1,3,5-trisubstituted 2,4,6-triethylbenzenes bearing halogenophenoxy groups. (n.d.). CrystEngComm (RSC Publishing). [Link]

-

X-ray crystallography - Wikipedia. (n.d.). Wikipedia. [Link]

-

The crystal structure of 1,3,5-tris(dibromomethyl)benzene, C9H6Br6. (2023). ResearchGate. [Link]

-

Substituent Effects in the Crystal Packing of Derivatives of 4′-Phenyl-2,2′:6′,2″-Terpyridine. (2019). MDPI. [Link]

-

Influence of the substituent in the benzene ring on the structure and properties of two isostructural crystals. (n.d.). ResearchGate. [Link]

-

Benzene-1,3,5-triol at 105 K. (n.d.). PMC - NIH. [Link]

-

1,3,5-Triphenylbenzene. (n.d.). PubChem. [Link]

-

1,3,5-Benzene-tri-p-phenylphosphonic acid. A new building block in supramolecular chemistry. (n.d.). Open Research Repository. [Link]

-

Intramolecular Hydrogen Bonds in Selected Aromatic Compounds: Recent Developments. (2019). MDPI. [Link]

-

Crystal structure of N,N′,N′′-tricyclopropylbenzene-1,3,5-tricarboxamide. (n.d.). PMC. [Link]

-

1,3,5-Tris(bromomethyl)benzene. (n.d.). PubChem. [Link]

-

Methods for the synthesis of 1,3,5-triazine derivatives. (n.d.). ResearchGate. [Link]

-

Synthesis and crystallographic studies of two new 1,3,5-triazines. (n.d.). ResearchGate. [Link]

-

The Largest Curated Crystal Structure Database. (n.d.). CCDC. [Link]

-

Divergent synthesis of 1,3,5-trisubstituted benzenes from 2,3,5-triiodobenzoic acid. (n.d.). RSC Publishing. [Link]

-

Substituent effects on the aromaticity of benzene—An approach based on interaction coordinates. (n.d.). ResearchGate. [Link]

-

The Balance between Hydrogen Bonds, Halogen Bonds, and Chalcogen Bonds in the Crystal Structures of a Series of 1. (2021). Semantic Scholar. [Link]

-

16.6: Trisubstituted Benzenes - Additivity of Effects. (2022). Chemistry LibreTexts. [Link]

-

Benzene, 1,3,5-tris(trifluoromethyl)-. (n.d.). PubChem. [Link]

-

16.5: Trisubstituted Benzenes- Additivity of Effects. (2024). Chemistry LibreTexts. [Link]

-

1,3,5-Tris(trifluoromethyl)benzene. (n.d.). NIST WebBook. [Link]

-

Nomenclature Of Substituted Benzene Compounds. (n.d.). BYJU'S. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Supramolecular patterns in the crystal structures of 1,3,5-trisubstituted 2,4,6-triethylbenzenes bearing halogenophenoxy groups - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 3. soc.chim.it [soc.chim.it]

- 4. researchgate.net [researchgate.net]

- 5. Polymorphism in 1,3,5-triaroylbenzenes: structural characterization of concomitant polymorphs obtained from 1,3,5-tris(4-chlorobenzoyl)benzene - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Benzene-1,3,5-triol at 105 K - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.iucr.org [journals.iucr.org]

- 9. Crystal structure of N,N′,N′′-tricyclopropylbenzene-1,3,5-tricarboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stacking (chemistry) - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Pi-interaction - Wikipedia [en.wikipedia.org]

- 14. Interplay of π-stacking and inter-stacking interactions in two-component crystals of neutral closed-shell aromatic compounds: periodic DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and crystal structure of 1,3,5-tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 1,3,5-Triphenylbenzene | C24H18 | CID 11930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. 1,3,5-Benzene-tri-p-phenylphosphonic acid. A new building block in supramolecular chemistry [openresearch-repository.anu.edu.au]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Benzene, 1,3,5-tris(trifluoromethyl)- | C9H3F9 | CID 123085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. 1,3,5-Tris(trifluoromethyl)benzene [webbook.nist.gov]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. creative-biostructure.com [creative-biostructure.com]

- 26. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 27. How To [chem.rochester.edu]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

Physical properties like melting point and boiling point of Methyl 3,5-bis(bromomethyl)benzoate

An In-depth Technical Guide to the Physical Properties of Methyl 3,5-bis(bromomethyl)benzoate

Introduction: A Versatile Bifunctional Building Block

This compound is a substituted aromatic compound with the chemical formula C₁₀H₁₀Br₂O₂.[1] Its structure is characterized by a central benzene ring substituted with a methyl ester group and two bromomethyl groups at the meta positions. This unique arrangement of functional groups makes it a highly valuable and versatile building block in synthetic organic chemistry. The two reactive bromomethyl groups serve as excellent electrophilic sites for nucleophilic substitution reactions, allowing for the facile introduction of this difunctionalized aromatic core into larger, more complex molecular architectures.[2] Simultaneously, the methyl ester provides another site for chemical modification, such as hydrolysis to the corresponding carboxylic acid or conversion to other derivatives.[2]

This guide provides a comprehensive overview of the key physical properties of this compound, details the experimental procedures for their determination, and discusses the compound's synthesis, handling, and applications, particularly for professionals in research, drug development, and materials science.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These constants are critical for its identification, assessment of purity, and the design of reaction conditions.

| Property | Value | Source |

| CAS Number | 29333-41-3 | [1][3] |

| Molecular Formula | C₁₀H₁₀Br₂O₂ | [1][3] |

| Molecular Weight | 321.99 g/mol | [1][3] |

| IUPAC Name | This compound | [1] |

| Appearance | Yellow powder | [4] |

| Melting Point | 95-97 °C | [4] |

| Boiling Point | No data available | [3][5] |

Melting Point

The melting point is a critical physical constant for a solid compound, providing a primary indication of its purity. For this compound, the reported melting point is in the range of 95-97 °C .[4] A sharp melting range (typically ≤ 2 °C) is characteristic of a pure crystalline solid.[6] Impurities tend to depress the melting point and broaden the range over which the substance melts.[6] This phenomenon, known as melting point depression, is a colligative property that can be exploited to assess the purity of a synthesized batch of the compound.

Boiling Point

There is currently no experimentally determined boiling point available in the literature for this compound at atmospheric pressure.[3][5] This is common for complex organic molecules with high molecular weights and multiple reactive functional groups. Such compounds often have very high boiling points and may decompose at the temperatures required for boiling, even under reduced pressure. The presence of two reactive benzyl bromide moieties makes the molecule susceptible to thermal degradation or polymerization upon strong heating.

Experimental Workflow: Melting Point Determination

The determination of a melting point is a fundamental technique in organic chemistry for identifying a compound and assessing its purity.[7]

Underlying Principles: The Eutectic Effect

A pure crystalline solid has a distinct, sharp melting point. When an impurity is introduced, it disrupts the crystal lattice of the solid. Overcoming these disrupted intermolecular forces requires less energy, resulting in a lower melting temperature.[8] Furthermore, the melting occurs over a broader temperature range as pockets of the mixture melt at the eutectic temperature, and the melting point gradually increases as the remaining solid becomes purer.[7] Therefore, a broad melting range is a strong indicator of an impure sample.[6]

Protocol for Melting Point Determination using a Digital Apparatus

Modern digital melting point apparatuses, such as a Mel-Temp, offer a safe and precise method for this measurement.[7]

Methodology:

-

Sample Preparation: A small amount of the dry this compound is finely crushed into a powder. The open end of a glass capillary tube is pressed into the powder.[6]

-

Loading the Capillary: The tube is inverted and tapped gently to pack the solid into the closed end, aiming for a sample height of 2-3 mm.[6]

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the digital apparatus.[7]

-

Rapid Determination (Optional): To find an approximate melting point, a rapid heating rate (e.g., 10-20 °C/minute) can be used initially.

-

Accurate Determination: A fresh sample is prepared. The apparatus is set to a temperature approximately 20 °C below the estimated melting point. The heating rate is slowed to 1-2 °C per minute as the melting point is approached.[7]

-

Recording the Range: Two temperatures are recorded:

-

Reporting: The result is reported as the range T₁ - T₂. For this compound, this should be close to 95-97 °C for a pure sample.[4]

Diagram: Melting Point Determination Workflow

Synthesis and Purification Overview

While this guide focuses on physical properties, understanding the synthesis is crucial for researchers. This compound is typically synthesized via a free-radical bromination of the corresponding dimethyl precursor, Methyl 3,5-dimethylbenzoate.

Synthetic Strategy

The reaction utilizes N-Bromosuccinimide (NBS) as a source of bromine radicals. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to start the chain reaction. The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) under reflux, often with photochemical initiation (e.g., a UV lamp).[2][9] The benzylic C-H bonds are significantly weaker than other C-H bonds in the molecule, making them selectively susceptible to radical halogenation.

Illustrative Experimental Protocol

Materials:

-

Methyl 3,5-dimethylbenzoate

-

N-Bromosuccinimide (NBS) (2.2 equivalents)

-

Azobisisobutyronitrile (AIBN) (catalytic amount)

-

Carbon Tetrachloride (CCl₄)

Procedure:

-

Reaction Setup: To a dry, three-necked flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 3,5-dimethylbenzoate and CCl₄.

-

Initiation: Add NBS and a catalytic amount of AIBN to the solution.

-

Reaction: Heat the mixture to reflux (approx. 77 °C for CCl₄) and irradiate with a UV lamp to facilitate the reaction.

-

Monitoring: The reaction progress is monitored by TLC or GC-MS. The reaction is complete when the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. The succinimide byproduct, which is insoluble in CCl₄, is removed by filtration.

-

Purification: The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane), to yield pure this compound as a solid.[4]

Diagram: Synthetic Workflow

Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate precautions.

-

Hazards: The compound is classified as harmful if swallowed (H302) and causes severe skin burns and eye damage (H314).[3] It is a lachrymator, meaning it can cause irritation and tearing of the eyes.[10]

-

Handling: Always handle this chemical inside a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11] Avoid creating dust and avoid contact with skin, eyes, and clothing.[10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12] For long-term stability, it is recommended to store under an inert atmosphere at refrigerated temperatures (2-8 °C).[3][12]

Relevance in Drug Discovery and Materials Science

The utility of this compound stems from its bifunctional nature. The two bromomethyl groups can react with a variety of nucleophiles (e.g., amines, thiols, phenols), making it an ideal linker or scaffold for building complex molecules.

-

Drug Development: In medicinal chemistry, this compound is used to synthesize rigid scaffolds that can position pharmacophoric elements in a precise 3D orientation. This is critical for designing potent and selective ligands for biological targets like enzymes and receptors. The introduction of methyl groups can also modulate physicochemical and pharmacokinetic properties of drug candidates.[13]

-

Materials Science: It serves as a precursor for creating ligands used in catalysis and for the synthesis of advanced materials such as metal-organic frameworks (MOFs) and polymers.[2] The rigid benzoate core imparts structural integrity to these materials.[2]

Conclusion